CD2314 is a synthetic compound that has garnered attention in scientific research due to its role as a selective retinoic acid receptor beta agonist. This compound is primarily studied for its effects on cellular processes such as growth, differentiation, and apoptosis, particularly in cancer research. The compound is classified under retinoids, which are known for their ability to modulate gene expression through nuclear receptors.
CD2314 is derived from anthracene and thiophene moieties, making it a part of the broader category of retinoids. Retinoids are compounds that exhibit structural similarity to vitamin A and are known to interact with retinoic acid receptors, which include retinoic acid receptor alpha, beta, and gamma. CD2314 specifically targets the retinoic acid receptor beta subtype, influencing various biological pathways related to cell differentiation and growth regulation .
The synthesis of CD2314 involves a multi-step chemical process that begins with the preparation of an anthracene derivative. This initial step is followed by the introduction of a thiophene carboxylic acid moiety. The reaction conditions typically require organic solvents such as dimethyl sulfoxide and may involve catalysts to enhance the yield and purity of the final product. Optimization of these conditions is crucial for industrial applications, ensuring efficient production methods that maintain high standards of quality .
CD2314 possesses a complex molecular structure characterized by its anthracene and thiophene components. The specific arrangement of atoms within the molecule allows it to selectively bind to retinoic acid receptors, thereby influencing gene expression.
CD2314 undergoes various chemical reactions that are essential for its functionality as a research tool. Notable reactions include:
The mechanism by which CD2314 exerts its biological effects involves selective binding to retinoic acid receptor beta. Upon activation, this receptor modulates gene expression related to cellular processes such as growth, differentiation, and apoptosis. The activation leads to downstream signaling cascades that influence various cellular pathways.
CD2314 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
CD2314 has a wide array of scientific applications across various fields:
CD2314 (5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid) is a synthetic retinoid exhibiting potent and selective agonism for the retinoic acid receptor β (RARβ) isoform. Its selectivity is quantified by binding affinity (Kd) values: 145 nM for RARβ versus >3,760 nM for RARα and no detectable binding to RARγ [1]. This >25-fold selectivity for RARβ over RARα stems from its unique structural features:
Table 1: Binding Affinity (Kd) and Functional Selectivity of CD2314
RAR Isoform | Kd (nM) | Relative Binding Affinity | Cellular Activity (IC50) |
---|---|---|---|
RARβ | 145 | 1x (Reference) | 3.0-8.0 μM (HNSCC cells) |
RARα | >3760 | >25-fold weaker | No significant activity |
RARγ | Not detected | Undetectable | Not applicable |
Functionally, CD2314 inhibits growth in RARβ-expressing cancer lines (e.g., HNSCC 22B cells, IC50 = 3.0 μM) but shows no pro-apoptotic activity in RARβ-negative contexts like mouse thymocytes [3] [6]. This confirms its dependency on RARβ expression for transcriptional activity.
CD2314’s binding kinetics and receptor conformation effects differ significantly from endogenous retinoids:
Table 2: Structural and Functional Comparison of CD2314 vs. Endogenous Retinoids
Property | CD2314 | ATRA | 9-cis-RA |
---|---|---|---|
Primary Target | RARβ only | Pan-RAR | Pan-RAR + RXR |
Key Structural Motifs | Anthracenyl-thiophene core | Linear polyene chain | Cis-conjugated diene |
Coactivator Recruitment | NCoA-1/SRC-1 via RARβ LBD | Multiple coactivators | SRC-1 (RAR) + TIF2 (RXR) |
RXR Dependency | Low | Moderate | High |
CD2314 modulates gene expression through RARβ-RXR heterodimers bound to retinoic acid response elements (RAREs):
Table 3: Transcriptional Targets of CD2314-Activated RARβ
Target Gene | RARE Type | Biological Function | Regulation by CD2314 |
---|---|---|---|
RARβ2 | DR5 | Autoregulation, tumor suppression | 5.8-fold induction |
CYP26A1 | DR5 | Retinoic acid metabolism | 4.2-fold induction |
CRABP2 | DR2 | Retinoid trafficking | 2.1-fold induction |
MMP9 | None (AP-1 site) | Metastasis promotion | 70% repression |
CD2314’s transcriptional efficacy is amplified by kinase crosstalk: In squamous carcinoma cells, it synergizes with EGFR inhibition to enhance RARβ phosphorylation, stabilizing RARE binding [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7